molecular formula C26H19N3 B14247141 6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2'-bipyridine CAS No. 499969-98-1

6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2'-bipyridine

Cat. No.: B14247141
CAS No.: 499969-98-1
M. Wt: 373.4 g/mol
InChI Key: GIDUQKRSGVTINX-UHFFFAOYSA-N
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Description

6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a bipyridine core substituted with a diphenylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated bipyridine is coupled with a boronic acid derivative of diphenylpyrrole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrrole and bipyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could lead to partially or fully hydrogenated bipyridine derivatives.

Scientific Research Applications

6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. In biological applications, its mechanism may involve interactions with cellular components, leading to fluorescence or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and in applications requiring specific photophysical characteristics.

Properties

CAS No.

499969-98-1

Molecular Formula

C26H19N3

Molecular Weight

373.4 g/mol

IUPAC Name

2-(3,5-diphenyl-1H-pyrrol-2-yl)-6-pyridin-2-ylpyridine

InChI

InChI=1S/C26H19N3/c1-3-10-19(11-4-1)21-18-25(20-12-5-2-6-13-20)29-26(21)24-16-9-15-23(28-24)22-14-7-8-17-27-22/h1-18,29H

InChI Key

GIDUQKRSGVTINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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